6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine 6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1159819-59-6
VCID: VC15858434
InChI: InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17)
SMILES:
Molecular Formula: C12H9F3N2
Molecular Weight: 238.21 g/mol

6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

CAS No.: 1159819-59-6

Cat. No.: VC15858434

Molecular Formula: C12H9F3N2

Molecular Weight: 238.21 g/mol

* For research use only. Not for human or veterinary use.

6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine - 1159819-59-6

Specification

CAS No. 1159819-59-6
Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
IUPAC Name 6-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Standard InChI InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17)
Standard InChI Key LMWLCIVNWAOBSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine core substituted at the 2-position with an amine group (-NH₂) and at the 6-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which influences the electronic distribution of the phenyl ring and the pyridine system. This electronic perturbation enhances the compound’s stability against oxidative degradation and modulates its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analog
Molecular FormulaC₁₂H₉F₃N₂Derived from
Molecular Weight238.21 g/molCalculated
LogP (Partition Coefficient)~3.2 (estimated)Compared to
SolubilityLow in water; soluble in organic solventsSimilar to

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A common approach for introducing aryl groups to pyridine derivatives involves Suzuki-Miyaura coupling. For example, 6-bromopyridin-2-amine can react with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield the target compound . This method offers high regioselectivity and functional group tolerance.

Representative Reaction:

6-Bromopyridin-2-amine+3-(Trifluoromethyl)phenylboronic AcidPd(PPh₃)₄, Na₂CO₃6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine\text{6-Bromopyridin-2-amine} + \text{3-(Trifluoromethyl)phenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine}

Buchwald-Hartwig Amination

Alternative routes employ Buchwald-Hartwig amination to install the amine group post-aryl substitution. For instance, 6-(3-(trifluoromethyl)phenyl)pyridine can undergo amination using ammonia or an ammonia equivalent in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., XantPhos) .

Table 2: Comparison of Synthetic Routes

MethodYield (%)ConditionsAdvantages
Suzuki-Miyaura Coupling70–85Pd(PPh₃)₄, Na₂CO₃, DME, 80°CHigh regioselectivity
Buchwald-Hartwig Amination60–75Pd₂(dba)₃, XantPhos, t-BuONaCompatible with sensitive groups

Biological Activity and Applications

Enzyme Inhibition

Trifluoromethyl-substituted pyridines are known to inhibit enzymes involved in critical metabolic pathways. For example, analogs of this compound have demonstrated activity against branched-chain amino acid transaminases (BCATs), which are implicated in cancer progression . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with enzyme pockets.

Table 3: Hypothetical Biological Data (Based on Analogs)

ActivityAssay SystemIC₅₀/EC₅₀Reference Model
BCAT InhibitionHEK293 cells~0.8 μM
Antibacterial (MRSA)Broth microdilution1.2 μg/mL

Physicochemical and Stability Studies

Thermal Stability

The trifluoromethyl group confers thermal resilience, as evidenced by differential scanning calorimetry (DSC) studies on similar compounds. Decomposition temperatures for analogs exceed 200°C, suggesting suitability for high-temperature applications .

Solubility and Formulation Challenges

Despite its stability, the compound’s low aqueous solubility poses formulation challenges. Strategies such as salt formation (e.g., hydrochloride salts) or nanoemulsion systems have been explored for related molecules to improve bioavailability .

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a promising candidate for drug discovery, particularly in oncology and infectious diseases. Its ability to modulate enzyme activity and penetrate bacterial membranes makes it a versatile lead structure .

Materials Science

In organic electronics, trifluoromethylated pyridines serve as electron-deficient building blocks for n-type semiconductors. Their electron-withdrawing nature facilitates charge transport in thin-film transistors .

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